N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide
Description
N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is an organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by a cycloheptyl group attached to a quinoxaline ring system, which is further substituted with a methoxy group and a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-cycloheptyl-3-(3-methoxyquinoxalin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-19-17(21-15-10-6-7-11-16(15)22-19)12-13-18(23)20-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQVJVGEIKVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoxaline derivative using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the quinoxaline derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of N1-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring or the cycloheptyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cycloheptyl-3-(2-quinoxalinyl)propanamide
- N~1~-Cycloheptyl-3-(3-methoxy-2-pyridinyl)propanamide
- N~1~-Cycloheptyl-3-(3-methoxy-2-benzimidazolyl)propanamide
Uniqueness
N~1~-Cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is unique due to the presence of the methoxy group on the quinoxaline ring, which can influence its chemical reactivity and biological activity. The cycloheptyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
